![molecular formula C19H14N4O3 B5911802 2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide, commonly known as NPBH, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a hydrazide derivative of 3-formylpyridine and belongs to the class of nitroaromatic compounds. NPBH has been the subject of several research studies due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of NPBH is not well understood, but it is believed to interact with cellular components, such as enzymes and proteins, to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes, such as urease and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that NPBH exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, NPBH has been reported to exhibit antiviral activity against herpes simplex virus and vesicular stomatitis virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPBH in lab experiments is its diverse biological activities, which make it a useful compound for investigating various physiological processes. However, one limitation of using NPBH is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on NPBH. One potential area of research is the development of novel derivatives of NPBH with improved biological activities. Another area of research is the investigation of the molecular mechanism of action of NPBH. Additionally, the use of NPBH as a fluorescent probe for the detection of metal ions can be further explored. Overall, NPBH has the potential to be a valuable compound for the development of novel drugs and diagnostic tools.
Synthesemethoden
The synthesis of NPBH involves the reaction of 3-formylpyridine with phenylhydrazine and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of NPBH. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
NPBH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-nitro-N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-10-4-5-11-17(16)23(25)26)22-21-18(14-7-2-1-3-8-14)15-9-6-12-20-13-15/h1-13H,(H,22,24)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUWBBVYBHVBM-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N'-[(E)-phenyl(pyridin-3-yl)methylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

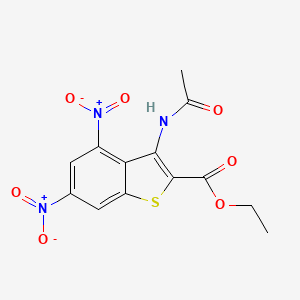
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
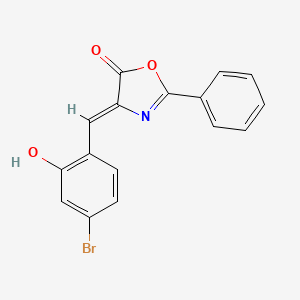
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
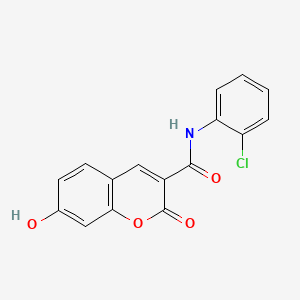

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
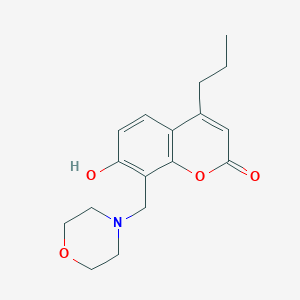
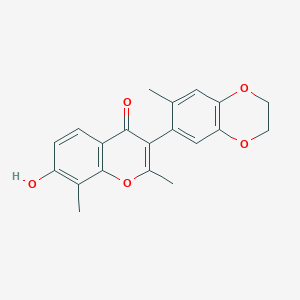
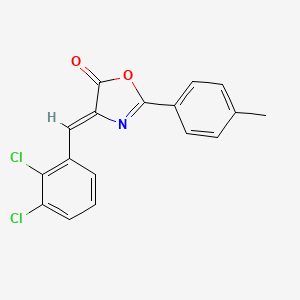
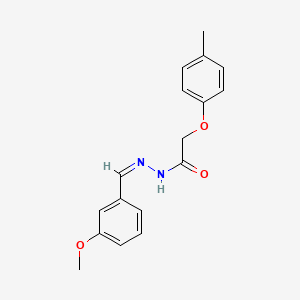
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)